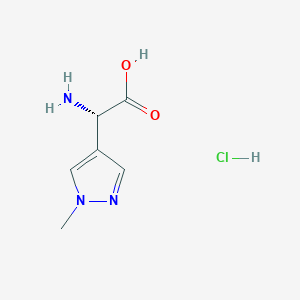

(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC15986495

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClN3O2 |

|---|---|

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | (2S)-2-amino-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H/t5-;/m0./s1 |

| Standard InChI Key | VUNVOTSNNJUBIZ-JEDNCBNOSA-N |

| Isomeric SMILES | CN1C=C(C=N1)[C@@H](C(=O)O)N.Cl |

| Canonical SMILES | CN1C=C(C=N1)C(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound is formally classified as a hydrochloride salt of the (2S)-configured α-amino acid derivative. Its molecular formula is C₆H₁₀N₃O₂·HCl, yielding a molecular weight of 191.61 g/mol . The chiral center at the C2 position of the acetic acid chain confers stereospecificity, critical for interactions with biological targets.

Table 1: Key Molecular Descriptors

Structural Analysis

The pyrazole ring (1-methyl-1H-pyrazole) is substituted at the 4-position with an acetic acid moiety. The amino group at the α-position and the hydrochloride counterion enhance solubility in polar solvents. X-ray crystallography of analogous pyrazole derivatives reveals planar geometry at the heterocycle, with hydrogen bonding between the amino group and chloride ion stabilizing the crystal lattice .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions .

-

Amino Acid Incorporation: Strecker synthesis or enzymatic resolution to introduce the (2S)-amino group.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

A one-pot protocol reported for related pyrazole-triazine hybrids employs β-diketones, N,N-dimethylformamide dimethylacetal (DMF-DMA), and hydrazine derivatives in acetic acid . Adapting this method, the target compound could be synthesized via:

Optimization Challenges

Key challenges include:

-

Stereocontrol: Ensuring enantiomeric excess (ee) >98% via chiral catalysts.

-

Purification: Removing byproducts from the quaternization of the pyrazole nitrogen .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (>50 mg/mL at 25°C) due to its ionic nature. Stability studies indicate decomposition at temperatures >150°C, with hygroscopicity requiring storage under anhydrous conditions .

Table 2: Physicochemical Data

Pharmacological and Industrial Applications

Drug Discovery

Pyrazole-amino acid hybrids are explored as:

-

Kinase Inhibitors: The pyrazole moiety mimics ATP-binding motifs in kinases .

-

Antiviral Agents: Structural analogs show activity against HIV-1 integrase.

Chemical Biology

The compound serves as a scaffold for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume